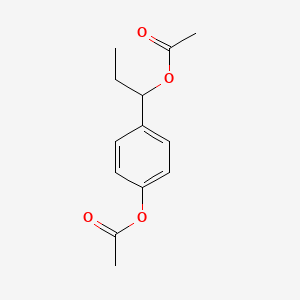

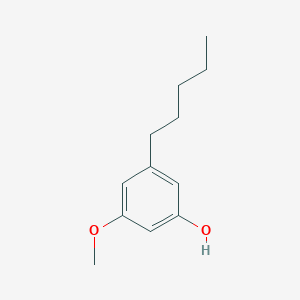

![molecular formula C5H4N4 B1257480 [1,2,3]三唑并[1,5-a]嘧啶 CAS No. 25338-10-7](/img/structure/B1257480.png)

[1,2,3]三唑并[1,5-a]嘧啶

描述

“[1,2,3]Triazolo[1,5-a]pyrimidines” are a class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

An efficient and straightforward methodology for the preparation of novel functionalized “[1,2,3]Triazolo[1,5-a]pyrimidine” has been implemented with excellent yields via a one-pot catalyst-free procedure . The synthetic methods and chemical reactions are subdivided into groups according to the junction between triazole and pyrimidine moieties .Molecular Structure Analysis

The [1,2,3]Triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The vast majority of biologically active [1,2,3]Triazolo[1,5-a]pyrimidines and their dihydro [1,2,4]Triazolo[1,5-a]pyrimidine and [1,2,4]Triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .Chemical Reactions Analysis

A new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine was prepared by three-component reaction of 5-amino-1,2,3-triazole-4-carboxamide with malononitrile and cyclohexanone . The synthetic methods and chemical reactions are subdivided into groups according to the junction between triazole and pyrimidine moieties .科学研究应用

生物活性:[1,2,4]三唑并[1,5-a]嘧啶 (TP) 因其在农业和药学中的广泛应用而闻名,包括其作为抗菌、抗真菌、抗病毒、抗寄生虫和抗癌剂的作用 (Pinheiro 等人,2020 年)。

合成方法:这些化合物的合成主要可以分为两类:将嘧啶部分环化到三唑环,反之亦然。它们已显示出在治疗阿尔茨海默病、失眠和癌症等各种疾病方面的潜在应用 (Fizer & Slivka, 2016)。

摄影中的稳定剂:这些化合物也是重要的照相银盐乳剂稳定剂,在制药和农化领域也有应用 (Fischer, 2010)。

药学:[1,2,4]三唑并[1,5-a]嘧啶已在各种临床试验和上市药物中得到确认,展示了其在药学中的潜力。它已用于多种药理活性,例如抗癌、抗菌、抗结核和作为腺苷拮抗剂 (Merugu, Cherukupalli & Karpoormath, 2022)。

配位化学与治疗应用:具有 1,2,4-三唑并[1,5-a]嘧啶的配位化合物已显示出显着的治疗特性,特别是在抗癌、抗寄生虫和抗菌前药等药用应用中 (Łakomska & Fandzloch, 2016)。

抗寄生虫活性:这些化合物在对抗利什曼病和恰加斯病等寄生虫病方面也显示出希望,突出了它们对被忽视的热带病的治疗潜力 (Salas 等人,2017 年)。

作用机制

未来方向

This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

属性

IUPAC Name |

triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-6-5-4-7-8-9(5)3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFDSYGXHVPQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620934 | |

| Record name | [1,2,3]Triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25338-10-7 | |

| Record name | [1,2,3]Triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

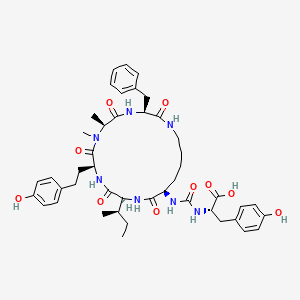

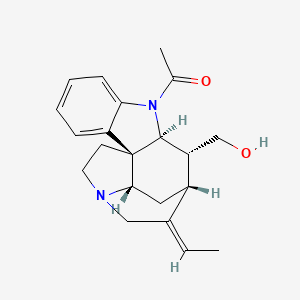

![[18,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1257397.png)

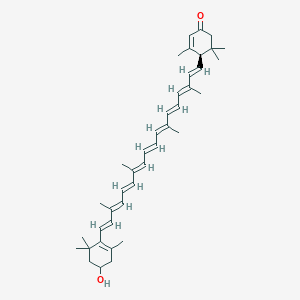

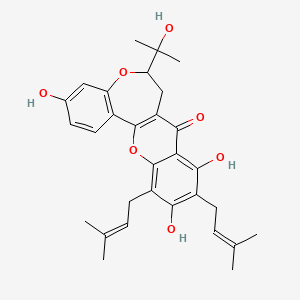

![3-Hydroxy-7-methoxy-1-pentyl-9-propyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1257401.png)

![(3S,4R,6R,9R,10R)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol](/img/structure/B1257405.png)

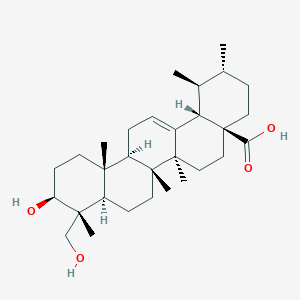

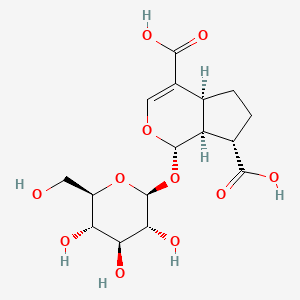

![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1257407.png)

![[2-(4-acetylanilino)-2-oxoethyl] (4Z)-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B1257420.png)